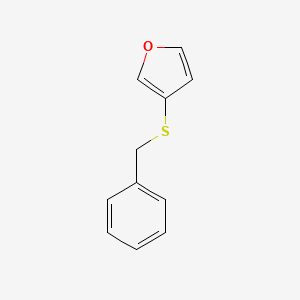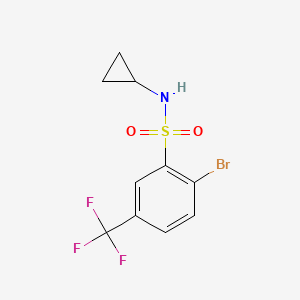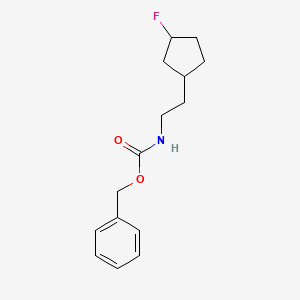
3-(Benzylthio)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylthio)furan typically involves the reaction of furan with benzylthiol in the presence of a suitable catalyst. One common method is the palladium-catalyzed cross-coupling reaction, where furan is reacted with benzylthiol under mild conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzylthio)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzylthio group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and iodine can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated furans.
Scientific Research Applications
3-(Benzylthio)furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(Benzylthio)furan involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to the inhibition of their activity.
Pathways Involved: It can induce oxidative stress in cells, leading to cell death. Additionally, it can interfere with the synthesis of essential biomolecules, disrupting cellular functions.
Comparison with Similar Compounds
3-(Methylthio)furan: Similar structure but with a methylthio group instead of a benzylthio group.
3-(Phenylthio)furan: Contains a phenylthio group, offering different electronic properties.
3-(Ethylthio)furan: Features an ethylthio group, affecting its reactivity and applications.
Uniqueness: 3-(Benzylthio)furan is unique due to the presence of the benzylthio group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C11H10OS |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
3-benzylsulfanylfuran |
InChI |
InChI=1S/C11H10OS/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-8H,9H2 |
InChI Key |
AMJSCERDOZHIEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)

![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)






